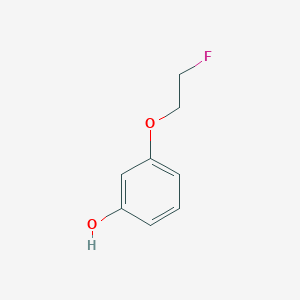
3-(2-Fluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethoxy)phenol is an organic compound characterized by the presence of a fluorine atom, an ethyl group, and a hydroxyphenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)phenol typically involves the reaction of 3-hydroxyphenol with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
Oxidation: Formation of 3-fluoroethyl-4-hydroxybenzaldehyde.
Reduction: Formation of 2-fluoroethyl 3-hydroxyphenyl alcohol.
Substitution: Formation of 2-alkoxyethyl 3-hydroxyphenyl ether derivatives.
Applications De Recherche Scientifique
3-(2-Fluoroethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with enzymes and receptors. The hydroxyphenyl ether moiety allows for hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoroethyl 4-hydroxyphenyl ether
- 2-Fluoroethyl 2-hydroxyphenyl ether
- 2-Fluoroethyl 3-methoxyphenyl ether
Uniqueness
3-(2-Fluoroethoxy)phenol is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological interactions. The presence of the fluorine atom also imparts distinct properties, such as increased stability and reactivity compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C8H9FO2 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
3-(2-fluoroethoxy)phenol |
InChI |
InChI=1S/C8H9FO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 |
Clé InChI |
BHHHDKLYOOPAFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCF)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
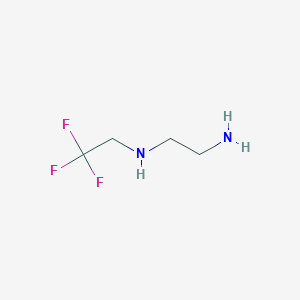
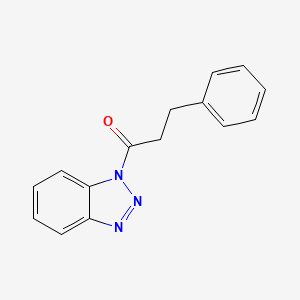
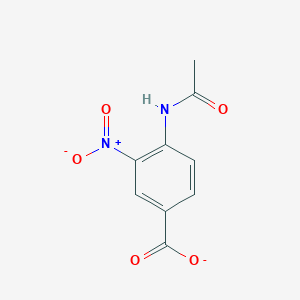
![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)

![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)
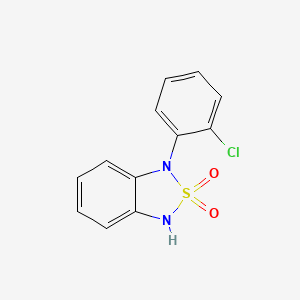
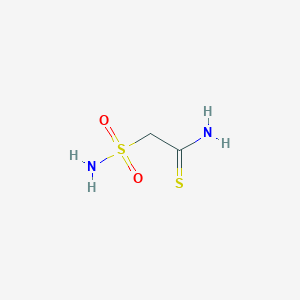
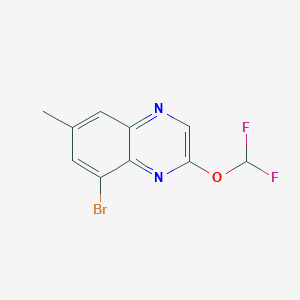
![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)
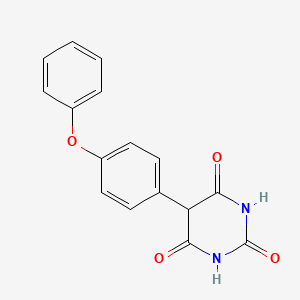
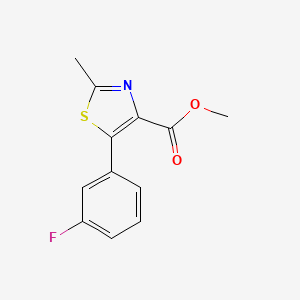
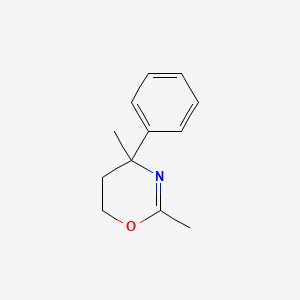
![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)
